molecular formula C17H13N3S3 B12373316 Hsp70/sirt2-IN-2

Hsp70/sirt2-IN-2

Cat. No.: B12373316
M. Wt: 355.5 g/mol
InChI Key: SNWXIAPEYPCVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Hsp70/sirt2-IN-2 involves several steps, starting with the preparation of the core thiazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Hsp70/sirt2-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Hsp70/sirt2-IN-2 exerts its effects by inhibiting the activity of both Hsp70 and SIRT2. The inhibition of Hsp70 disrupts its chaperone function, leading to the accumulation of misfolded proteins and increased cellular stress. Inhibition of SIRT2 affects its role in deacetylating histone and non-histone proteins, which can alter gene expression and cellular stress responses . The compound’s dual inhibition mechanism makes it particularly effective in inducing cancer cell death and enhancing the efficacy of other anticancer treatments .

Properties

Molecular Formula

C17H13N3S3

Molecular Weight

355.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(3-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13N3S3/c1-21-12-6-4-5-11(9-12)18-17-20-14(10-22-17)16-19-13-7-2-3-8-15(13)23-16/h2-10H,1H3,(H,18,20)

InChI Key

SNWXIAPEYPCVQB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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